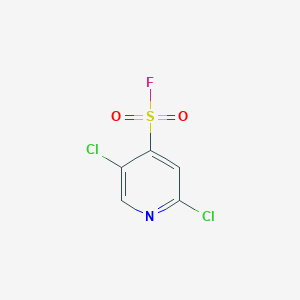

2,5-Dichloropyridine-4-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

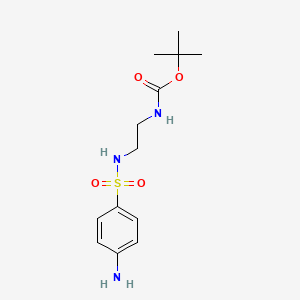

2,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2228179-46-0 . It has a molecular weight of 230.05 and its IUPAC name is 2,5-dichloropyridine-4-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 2,5-Dichloropyridine-4-sulfonyl fluoride is 1S/C5H2Cl2FNO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Electrochemical Synthesis of Sulfonyl Fluorides

A novel electrochemical method for synthesizing sulfonyl fluorides offers a mild and environmentally friendly approach, leveraging thiols or disulfides with potassium fluoride. This method exhibits a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl compounds, showcasing the versatility and potential applications of sulfonyl fluoride derivatives in chemical synthesis and modifications (Laudadio et al., 2019).

Radiopharmaceutical Development

Sulfonyl fluoride-based prosthetic groups have been explored as potential 18F labelling agents for positron emission tomography (PET) chemistry. The ability to prepare these compounds in water at room temperature highlights their promise for creating radiolabeled biomarkers, essential for diagnostic imaging and tracing biological pathways (Inkster et al., 2012).

Synthesis of Heterocyclic Compounds

The efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative demonstrates the compound's utility in producing pharmacologically relevant motifs. This synthesis approach enables rapid access to complex heterocyclic structures, beneficial for drug discovery and development (Tucker et al., 2015).

Fluoride-Mediated Synthesis

A fluoride-mediated nucleophilic substitution reaction showcases the synthesis of 5-alkyl amino- and ether-substituted pyrazoles, highlighting the role of fluorides in facilitating selective and efficient chemical transformations. This method underscores the importance of sulfonyl fluorides in generating diverse and structurally complex compounds (Shavnya et al., 2005).

Novel Sulfonyl Fluoride Hubs

The development of β-chloro alkenylsulfonyl fluorides (BCASF) as new sulfonyl fluoride hubs for synthetic chemistry is noteworthy. BCASF molecules offer versatile reactivities, enabling a wide array of transformations while maintaining the integrity of the sulfonyl fluoride group. This advancement paves the way for synthesizing previously challenging sulfonyl fluoride structures, enhancing the toolkit available for chemical synthesis and drug modification (Nie et al., 2021).

Propriétés

IUPAC Name |

2,5-dichloropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTSDYPZHBRALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridine-4-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2735592.png)

![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)

![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)

![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)